Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1339891-76-7
VCID: VC2952403
InChI: InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3
SMILES: COC(=O)C1=CC2=NC=CN2C(=N1)Cl
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.6 g/mol

Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate

CAS No.: 1339891-76-7

Cat. No.: VC2952403

Molecular Formula: C8H6ClN3O2

Molecular Weight: 211.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate - 1339891-76-7

Specification

CAS No. 1339891-76-7
Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
IUPAC Name methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate
Standard InChI InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3
Standard InChI Key GANPLICYVCXNCL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=NC=CN2C(=N1)Cl
Canonical SMILES COC(=O)C1=CC2=NC=CN2C(=N1)Cl

Introduction

Chemical Identity and Structural Properties

Basic Identification Parameters

Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate is characterized by specific chemical identifiers that distinguish it from other related compounds. The compound possesses a unique molecular structure with distinct chemical and physical properties that define its behavior in various chemical environments.

ParameterValue
CAS Number1339891-76-7
Molecular FormulaC₈H₆ClN₃O₂
Molecular Weight211.61 g/mol
European Community (EC) Number899-440-1
PubChem CID86685312

The compound's fundamental structure consists of a fused bicyclic system with a chlorine substituent at position 5 and a methyl carboxylate group at position 7 . This molecular architecture contributes to its distinctive chemical behavior and reactivity patterns.

Structural Representation and Characteristics

The molecular structure of Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate features a fused heterocyclic system containing both imidazole and pyrimidine rings. This particular arrangement creates a planar, rigid scaffold with specific electronic distribution that influences its chemical properties and potential interactions with biological targets.

Notation TypeRepresentation
SMILESCOC(=O)C1=CC2=NC=CN2C(=N1)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-6-10-2-3-12(6)8(9)11-5/h2-4H,1H3
InChIKeyGANPLICYVCXNCL-UHFFFAOYSA-N

The presence of the chlorine atom at position 5 introduces electronic effects that influence the reactivity of the aromatic system, while the methyl carboxylate group at position 7 provides a handle for further functionalization . The nitrogen atoms in the heterocyclic system can participate in hydrogen bonding, potentially enhancing interactions with biological receptors or serving as coordination sites in metal complexes.

Synthesis Methodologies

Primary Synthetic Route

The synthesis of Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate typically involves a condensation reaction between appropriately substituted precursors. One documented method employs microwave irradiation to facilitate the cyclization process, providing an efficient approach to the target compound.

A standard synthetic procedure involves the following:

  • Reagents:

    • Methyl 6-amino-2-chloropyrimidine-4-carboxylate (260 mg, 1.39 mmol)

    • 2-Bromo-1,1-dimethoxyethane (1.1 g, 6.51 mmol, 4.00 equiv)

    • Acetonitrile as solvent (6 mL)

  • Reaction Conditions:

    • Microwave irradiation for 1 hour at 120°C

    • Collection of the product by filtration

  • Product Characteristics:

    • Yield: 162 mg (55%)

    • Appearance: Off-white solid

    • LC-MS (ES, m/z): 212 [M+H]

This synthetic approach demonstrates the application of modern techniques such as microwave irradiation to enhance reaction efficiency and reduce reaction times compared to conventional heating methods.

Alternative Synthetic Approaches

While microwave-assisted synthesis represents an efficient method for preparing Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate, conventional heating methods using solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures can also be employed. These traditional approaches may be preferred in settings where microwave equipment is unavailable, though they typically require longer reaction times.

Optimization of reaction parameters such as temperature, time, and concentration is crucial for maximizing yield and purity. The choice of solvent can significantly impact the reaction outcome, with polar aprotic solvents generally favoring the cyclization process required to form the imidazo[1,2-c]pyrimidine core structure.

Physical and Spectroscopic Properties

Physical Characteristics

Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate exists as an off-white solid at room temperature. While comprehensive experimental data on its physical properties is limited in the available literature, certain parameters can be predicted based on its structural features and data from related compounds.

Predicted Collision Cross Section Data

Mass spectrometry studies have generated predicted collision cross section (CCS) values for various adducts of Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate. These values provide insights into the compound's three-dimensional structure and can be valuable for analytical method development.

Adductm/zPredicted CCS (Ų)
[M+H]+212.02213139.0
[M+Na]+234.00407153.7
[M+NH4]+229.04867146.7
[M+K]+249.97801149.5
[M-H]-210.00757139.0
[M+Na-2H]-231.98952145.4
[M]+211.01430141.3
[M]-211.01540141.3

These collision cross section values reflect the molecular size and shape in the gas phase, which can be useful for structural characterization and identification using ion mobility-mass spectrometry techniques.

Chemical Reactivity and Modifications

Reactive Centers

The structure of Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate contains several reactive centers that can participate in various chemical transformations:

  • The chlorine substituent at position 5 can undergo nucleophilic aromatic substitution reactions, providing access to a range of 5-substituted derivatives.

  • The methyl carboxylate group at position 7 can participate in typical ester reactions including hydrolysis, transesterification, reduction, and amidation.

  • The nitrogen atoms in the heterocyclic system can act as nucleophiles or coordinate with metals, opening possibilities for N-functionalization or metal complex formation.

These reactive sites make Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate a versatile building block for the synthesis of more complex molecules with tailored properties.

Applications in Research and Development

Role in Medicinal Chemistry

Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate represents a valuable building block in medicinal chemistry due to the biological relevance of the imidazopyrimidine scaffold. While specific biological activity data for this exact compound is limited in the available literature, structurally related compounds have demonstrated significant therapeutic potential.

The imidazo[1,2-c]pyrimidine core appears in compounds being investigated as PRC2 (Polycomb Repressive Complex 2) inhibitors, which have implications in cancer research . The structural similarity to other bioactive imidazopyrimidines suggests potential applications in various therapeutic areas.

Structural Significance in Drug Discovery

The fused heterocyclic system in Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate provides a rigid scaffold that can serve as a pharmacophore in drug design. Related heterocyclic compounds have demonstrated diverse biological activities:

  • Antimicrobial activity: Similar imidazopyrimidine derivatives have shown effectiveness against multidrug-resistant strains of bacteria and fungi.

  • Enzyme inhibition: The planar aromatic system can interact with enzyme binding pockets through π-stacking and other non-covalent interactions.

  • Building block potential: The functional groups present in the molecule allow for synthetic elaboration to create compound libraries for biological screening.

The presence of the chloro substituent is particularly noteworthy, as halogen substitution often enhances binding interactions with biological targets through halogen bonding or by modifying the electronic properties of the aromatic system.

Hazard StatementDescriptionWarning Category
H302Harmful if swallowedAcute toxicity, oral
H315Causes skin irritationSkin corrosion/irritation

These hazard classifications indicate that while the compound presents certain risks, they can be managed with appropriate safety measures and handling procedures.

Comparative Analysis with Structural Analogs

Related Imidazopyrimidine Derivatives

Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate belongs to a broader family of fused heterocyclic compounds. Comparing its properties with structural analogs provides insights into structure-activity relationships and potential applications.

CompoundKey Structural DifferenceNotable Properties/Applications
Imidazo[1,2-a]pyridine derivativesPyridine ring instead of pyrimidineUsed in treating heart and circulatory failures; anti-cholinesterase activities
Imidazo[1,5-c]pyrimidine derivativesDifferent ring fusion patternDifferent electronic distribution affecting biological activity
5-chloroimidazo[1,2-a]pyridine-8-carboxylateDifferent heterocyclic corePotential antimicrobial activity against MDR-TB and Candida species

These structural analogs demonstrate how subtle changes in the heterocyclic scaffold can significantly impact biological properties and potential therapeutic applications.

Structure-Activity Relationship Considerations

The biological activity of imidazopyrimidine derivatives is strongly influenced by the nature and position of substituents. From studies on related compounds, several structure-activity relationship patterns emerge:

  • Halogen substitution: The presence of chlorine at specific positions can enhance binding to biological targets through halogen bonding interactions.

  • Carboxylate functionality: Ester groups contribute to solubility profiles and can serve as hydrogen bond acceptors in interactions with biological targets.

  • Ring system variations: The specific arrangement of nitrogen atoms in the heterocyclic system affects the electronic distribution and binding properties.

These considerations guide the rational design of new derivatives with optimized properties for specific applications.

Future Research Directions

Synthesis Optimization Opportunities

Future research could focus on developing improved synthetic routes to Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate, addressing current limitations:

  • Yield enhancement: Current synthetic methods report moderate yields (55%), suggesting room for optimization through catalyst selection, reaction condition refinement, or alternative synthetic routes .

  • Green chemistry approaches: Exploration of more environmentally friendly synthetic methods, including solvent-free conditions or the use of recyclable catalysts.

  • Scalability: Development of processes suitable for larger-scale production to support broader research applications.

These improvements would facilitate access to the compound for various research purposes, potentially accelerating its application in drug discovery programs.

Exploration of Biological Activities

Given the limited biological data specifically for Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate, future research could focus on:

  • Systematic screening: Evaluation against panels of biological targets to identify potential therapeutic applications.

  • Derivative synthesis: Preparation of a focused library of derivatives to establish structure-activity relationships.

  • Mechanism studies: Investigation of binding modes and molecular interactions with identified biological targets.

  • Combination with computational approaches: Use of molecular modeling to predict interactions with potential biological targets and guide synthetic efforts.

These research directions would significantly enhance our understanding of this compound's potential utility in medicinal chemistry and drug discovery.

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